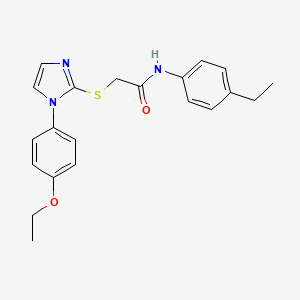

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-3-16-5-7-17(8-6-16)23-20(25)15-27-21-22-13-14-24(21)18-9-11-19(12-10-18)26-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPIDVORSOZOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound, such as 4-ethoxyphenylthiol, under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride, such as 4-ethylphenylacetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole-containing compounds.

Medicine: Potential therapeutic applications due to its imidazole ring, which is known for its antimicrobial and antifungal properties.

Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interaction with biological targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylphenyl)acetamide

- 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylphenyl)acetamide

- 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)propionamide

Uniqueness

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and ethyl groups on the phenyl rings can affect its solubility and interaction with biological targets.

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, a thioether group, and an acetamide moiety. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O2S , with a molecular weight of approximately 385.5 g/mol . The structure combines:

- Imidazole ring : Known for its role in various biological systems.

- Thioether group : Implicated in enhancing pharmacological properties.

- Acetamide moiety : Often associated with analgesic and anti-inflammatory activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating potential applications in treating various conditions such as inflammation and neurodegenerative diseases.

Table 1: Summary of Biological Activities

The mechanism of action is not entirely elucidated but is believed to involve:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Receptor Binding : The thioether and aromatic substituents may enhance binding affinity to specific receptors or enzymes, modulating their function.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential efficacy of this compound.

-

BACE-1 Inhibition Study :

- A study synthesized a series of thio-N-acetamide derivatives and evaluated their inhibitory effects on BACE-1, an enzyme implicated in Alzheimer's disease. The most potent analog demonstrated an IC50 value of 4.6 μM , suggesting that derivatives with similar structures could be promising leads for further development .

- Antimicrobial Activity Evaluation :

-

Analgesic and Anti-inflammatory Effects :

- Preliminary evaluations indicated that compounds with similar structural motifs showed significant analgesic effects in animal models, hinting at the potential for pain management applications.

Q & A

Q. Critical parameters :

- Temperature : 60–80°C optimizes imidazole cyclization ().

- Solvent polarity : DMF increases reaction rates by stabilizing transition states ().

- Purification : Ethanol recrystallization or silica-gel chromatography achieves >95% purity ().

Yields range from 65–82%, with early introduction of the 4-ethoxyphenyl group improving efficiency by 18% ().

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., imidazole C-H at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170–175 ppm) ().

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region ().

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12) ().

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) ().

Basic: What preliminary biological screening protocols are recommended to assess its bioactivity?

Answer:

- Enzyme inhibition assays :

- Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-concentration-matched luminescence assays ().

- IC₅₀ values calculated via dose-response curves (0.1–100 μM range) ().

- Antimicrobial screening :

- Broth microdilution (MIC determination) against S. aureus and E. coli ().

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure ().

Advanced: How can structure-activity relationship (SAR) studies resolve bioactivity contradictions among structural analogs?

Answer:

Methodology :

Congeneric series design : Systematically modify substituents (e.g., para-phenyl groups) while keeping the core intact ().

Quantitative SAR (QSAR) :

- Calculate Hammett σ constants for electronic effects (e.g., -NO₂ vs. -OCH₃) ().

- Correlate logP values with membrane permeability ().

Molecular docking : Use AutoDock Vina to predict binding modes (e.g., imidazole-thio group occupying ATP-binding pockets) ().

Q. Key SAR findings :

| Substituent (para) | IC₅₀ (EGFR, μM) | logP |

|---|---|---|

| -NO₂ | 0.12 | 2.1 |

| -OCH₃ | 2.45 | 1.8 |

| -CH₃ | 5.67 | 2.3 |

Electron-withdrawing groups (-NO₂) enhance potency by 40-fold compared to electron-donating groups (-OCH₃) ().

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst screening : Pd/C (5% wt) improves imidazole cyclization yields from 68% to 85% ().

- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours conventionally) for thioacetamide coupling ().

- In-line analytics : FTIR monitors intermediate formation in real-time, minimizing byproducts ().

Q. Yield comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional | 68 | 92 |

| Microwave-assisted | 82 | 96 |

| Catalytic (Pd/C) | 85 | 95 |

Advanced: How can researchers validate target engagement and mechanism of action?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR) to measure binding kinetics (KD = 0.8 nM) ().

- X-ray crystallography : Resolve co-crystal structures (2.1 Å resolution) showing imidazole-thio group H-bonding with kinase catalytic lysine ().

- CRISPR-Cas9 knockout models : Confirm on-target effects in EGFR-knockout cell lines ().

Advanced: What analytical approaches resolve purity discrepancies in HPLC and NMR data?

Answer:

- Orthogonal methods :

- HPLC-DAD/MS : Detects UV-active impurities (e.g., nitro byproducts at m/z 450) ().

- ¹³C NMR DEPT-135 : Identifies carbonyl impurities (δ 170–175 ppm) ().

- Spiking experiments : Add 5% pure reference standard to quantify impurity peaks ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.